Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Description
The compound (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by:
- An (E)-configured furan-2-ylmethyleneamino group at position 1.
- An N-isobutyl substituent on the carboxamide at position 2.
- A planar pyrrolo[2,3-b]quinoxaline core, which facilitates π-π interactions with biological targets.
The isobutyl group balances lipophilicity and steric bulk, which may influence pharmacokinetics .
Properties
IUPAC Name |
ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRKEWABTRJANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2S1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-c]pyridine-2-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the thieno[2,3-c]pyridine ring. The esterification of the carboxylic acid group with ethanol is then performed to yield the ethyl ester derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing automated systems and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thieno[2,3-c]pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thieno[2,3-c]pyridine derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Reduced forms of the thieno[2,3-c]pyridine ring.
Scientific Research Applications
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. The thieno[2,3-c]pyridine core can act as a hydrogen bond acceptor and donor, facilitating interactions with biological macromolecules. These interactions can lead to the inhibition or activation of specific pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Implications
¹Molecular formula: C₂₁H₂₂N₆O₂ (Target) .
²Thiophene replaces furan in , increasing atomic radius (S vs. O) .
³ includes a cyclohexene group, introducing conformational rigidity .
⁴ lacks the imine linker, reducing conjugation .
Detailed Analysis of Substituent Effects
N-Alkyl Chain Variations
- Target (N-isobutyl) vs. However, pentyl’s higher lipophilicity could enhance membrane permeability at the cost of aqueous solubility .
Heterocyclic Moieties
- Furan (Target) vs. Thiophene (): Thiophene’s larger sulfur atom and greater electron density may strengthen interactions with metal ions (e.g., in kinase active sites) or aromatic residues.
Polar Functional Groups
- (3-Hydroxybenzylidene): The hydroxyl group introduces H-bond donor capacity, likely improving target affinity but increasing metabolic susceptibility (e.g., glucuronidation) .
- (Morpholinylethyl):
Morpholine’s oxygen and nitrogen atoms enhance solubility and are commonly used to optimize pharmacokinetics .
Biological Activity
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-malarial and anti-cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a thieno[2,3-c]pyridine core with a bromine substituent at the 4-position and an ethyl ester at the 2-carboxylate position. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.
Antiparasitic Activity
Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. For instance, a related compound was shown to inhibit the proliferation of erythrocytic forms of P. falciparum with an IC50 value as low as 199 nM . This suggests that modifications to the thieno[2,3-c]pyridine scaffold can enhance antiplasmodial properties.
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-c]pyridine derivatives is influenced by their structural modifications. For instance, variations in substituents on the aromatic rings have been linked to changes in potency against P. falciparum. Compounds with specific substitutions demonstrated enhanced selectivity indices (>100), indicating a favorable therapeutic window compared to human cell toxicity .
Antitumor Activity
This compound has also been evaluated for its antitumor potential. In vitro studies on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) revealed that certain derivatives of thieno[2,3-c]pyridine exhibited notable growth inhibition with minimal effects on non-tumorigenic cells (MCF-12A) .
Case Study: Compound Efficacy
One promising derivative (referred to as compound 2e ) demonstrated a GI50 concentration of 13 µM against MDA-MB-231 cells. This compound not only reduced cell viability but also altered cell cycle progression by increasing the G0/G1 phase and decreasing the S phase in treated cells . Furthermore, it showed efficacy in reducing tumor size in an in ovo chick chorioallantoic membrane model, indicating its potential as an anti-tumor agent.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The thieno[2,3-c]pyridine core allows for effective binding through hydrogen bonds and π-π interactions with biological targets. This interaction potentially inhibits pathways involved in cell proliferation and survival, making it a candidate for further development as an anti-cancer drug.
Summary of Biological Activities
| Activity | Target | IC50/Effect | Notes |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | ~199 nM | Strong antiparasitic activity observed |
| Antitumor | TNBC (MDA-MB-231) | GI50 = 13 µM | Significant reduction in viable cell number |
| Cell Cycle Regulation | MDA-MB-231 | Increased G0/G1 phase | Alters cell cycle dynamics |
Q & A
Q. Basic Characterization
Q. Advanced Techniques
- X-ray Crystallography : Resolves halogen positioning and π-π stacking interactions. For example, the bromine atom in analogous compounds exhibits a C–Br bond length of 1.89–1.92 Å .
- IR Spectroscopy : Confirms ester carbonyl stretch at 1720–1740 cm⁻¹ .
How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
Advanced Mechanistic Insights
The C–Br bond in this compound is highly electrophilic, enabling:
Q. Advanced Troubleshooting
- Purification : Use flash chromatography (silica gel, hexane:EtOAc 3:1) to remove brominated byproducts.
- Protecting Groups : Boc protection of amine intermediates prevents unwanted side reactions during esterification .
- In Situ Monitoring : LC-MS or TLC at each step ensures intermediate stability .
How can computational modeling predict the biological activity of derivatives?
Q. Advanced Methodological Approach
- Docking Studies : Use AutoDock Vina to simulate binding to targets like kinases or bacterial enzymes. For example, bromine’s electronegativity enhances hydrogen bonding with Staphylococcus aureus dihydrofolate reductase .
- QSAR Models : Correlate Hammett σ values of substituents with MIC data to design potent antimicrobial derivatives .
How are contradictions in reported biological activities resolved?
Q. Advanced Data Analysis
- Dose-Response Curves : Re-evaluate IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) to account for tissue-specific uptake .
- Synergy Studies : Use Chou-Talalay assays to confirm combination effects with antibiotics (e.g., reduced MIC from 32 µg/mL to 8 µg/mL with penicillin) .
What safety protocols are critical when handling this compound?
Q. Basic Laboratory Safety
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during reactions involving bromine or volatile solvents (DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
